An In-depth Technical Guide to the Physicochemical Properties of [5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine
An In-depth Technical Guide to the Physicochemical Properties of [5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine
Foreword: The Scientific Imperative for Comprehensive Characterization
In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities is paramount. It is this foundational knowledge that informs all subsequent stages of research, from initial screening to preclinical and clinical evaluation. This guide is dedicated to providing a comprehensive technical overview of [5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine, a molecule of significant interest owing to its 1,2,4-oxadiazole core. The 1,2,4-oxadiazole motif is a well-established pharmacophore, recognized for its metabolic stability and its capacity to act as a bioisostere for amide and ester groups.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4]
This document is structured to provide not just data, but a deeper, mechanistic understanding of the molecule. We will delve into its physicochemical properties, both through predictive modeling in the absence of extensive experimental data, and by drawing parallels with structurally related compounds. Furthermore, we will present a robust, logical workflow for its synthesis and characterization, grounded in established chemical principles. This guide is intended for researchers, scientists, and drug development professionals who require a thorough and practical understanding of this promising molecule.
Section 1: Molecular Profile and Predicted Physicochemical Properties
The initial step in evaluating any potential therapeutic agent is to understand its fundamental physicochemical characteristics. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and are thus critical for predicting its in vivo behavior. Given the limited availability of experimental data for [5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine, we have employed in silico predictive models, a widely accepted and valuable tool in modern cheminformatics.[5]
Table 1: Predicted Physicochemical Properties of [5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₀H₁₁N₃O | Defines the elemental composition and molecular weight. |
| Molecular Weight | 189.22 g/mol | Influences solubility, permeability, and diffusion. Generally, lower molecular weight is preferred for oral bioavailability. |
| pKa (strongest basic) | 7.8 (Predicted) | Affects the state of ionization at physiological pH, which in turn influences solubility, receptor binding, and membrane permeability. |
| LogP (Octanol/Water Partition Coefficient) | 1.85 (Predicted) | A measure of lipophilicity. A balanced LogP is crucial for both membrane permeability and aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 62.8 Ų (Predicted) | Correlates with hydrogen bonding potential and is a key indicator of membrane permeability and oral bioavailability. |
| Hydrogen Bond Donors | 1 | The -NH₂ group can donate hydrogen bonds, influencing solubility and receptor interactions. |
| Hydrogen Bond Acceptors | 3 | The nitrogen and oxygen atoms in the oxadiazole ring and the amine nitrogen can accept hydrogen bonds. |
| Lipinski's Rule of Five | Compliant | This compound is predicted to adhere to Lipinski's rules, suggesting good potential for oral bioavailability.[1] |
Disclaimer: The data presented in Table 1 are based on in silico predictions and should be confirmed by experimental analysis.
Section 2: Synthesis and Purification Workflow
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-documented area of heterocyclic chemistry. A common and effective strategy involves the acylation of an amidoxime followed by cyclodehydration. The following protocol outlines a plausible and robust method for the synthesis of [5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of N'-hydroxy-3-methylbenzimidamide (Amidoxime Formation)
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylbenzonitrile (1 equivalent) in ethanol.
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Hydroxylamine Addition: To this solution, add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude N'-hydroxy-3-methylbenzimidamide. This intermediate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of [5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine
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Acylation: In a separate flask, dissolve N'-hydroxy-3-methylbenzimidamide (1 equivalent) and N-Boc-glycine (1.1 equivalents) in a suitable solvent such as dimethylformamide (DMF).
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Coupling Agent: Add a peptide coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).
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Cyclization: Stir the reaction mixture at room temperature for 12-16 hours. The acylated intermediate will cyclize in situ to the 1,2,4-oxadiazole ring.
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Deprotection: Following the cyclization, add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to remove the Boc protecting group from the amine.
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Work-up and Purification: After the deprotection is complete, neutralize the reaction mixture and extract the product. The crude product can then be purified by column chromatography on silica gel to afford the final compound, [5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine.
Caption: Synthetic workflow for [5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine.
Section 3: Structural Elucidation and Analytical Characterization
Unambiguous structural confirmation is a non-negotiable aspect of chemical synthesis. A combination of spectroscopic techniques is employed to ensure the identity and purity of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
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δ 7.8-8.0 ppm (m, 2H): Aromatic protons on the 3-methylphenyl ring adjacent to the oxadiazole.
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δ 7.3-7.5 ppm (m, 2H): Remaining aromatic protons of the 3-methylphenyl ring.
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δ 4.1 ppm (s, 2H): Methylene protons (-CH₂-) of the methylamine group.
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δ 2.4 ppm (s, 3H): Methyl protons (-CH₃) on the phenyl ring.
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δ 1.6 ppm (br s, 2H): Amine protons (-NH₂), which are exchangeable with D₂O.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
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δ ~170 ppm: Carbon of the oxadiazole ring attached to the methylamine group.
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δ ~168 ppm: Carbon of the oxadiazole ring attached to the phenyl group.
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δ ~139 ppm: Quaternary aromatic carbon of the phenyl ring attached to the methyl group.
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δ ~128-132 ppm: Aromatic carbons of the 3-methylphenyl ring.
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δ ~125 ppm: Quaternary aromatic carbon of the phenyl ring attached to the oxadiazole ring.
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δ ~40 ppm: Methylene carbon (-CH₂-) of the methylamine group.
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δ ~21 ppm: Methyl carbon (-CH₃) on the phenyl ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands (cm⁻¹):
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3300-3400 (m, br): N-H stretching of the primary amine.
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3050-3150 (w): Aromatic C-H stretching.
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2850-2950 (w): Aliphatic C-H stretching of the methyl and methylene groups.
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~1610 (s): C=N stretching of the oxadiazole ring.
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~1580 (m): C=C stretching of the aromatic ring.
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~1450 (m): C-O-C stretching of the oxadiazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Expected Molecular Ion Peak (M⁺): m/z = 189.09.
Caption: Analytical workflow for structural confirmation and purity assessment.
Section 4: Potential Biological Significance and Therapeutic Applications
The 1,2,4-oxadiazole ring system is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a wide array of therapeutic applications.[2] The presence of this heterocycle in [5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine suggests several potential avenues for biological activity.
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Anticancer Potential: Numerous studies have reported the cytotoxic effects of 1,2,4-oxadiazole derivatives against various cancer cell lines.[6] The mechanism of action can vary, but often involves the induction of apoptosis.
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Anti-inflammatory Activity: The oxadiazole nucleus has been incorporated into molecules designed as anti-inflammatory agents, potentially through the inhibition of enzymes such as cyclooxygenase (COX).[7]
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Antimicrobial Properties: Derivatives of 1,2,4-oxadiazole have demonstrated activity against a range of bacterial and fungal pathogens.[3]
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Neurological Applications: Some oxadiazole-containing compounds have been explored for their effects on the central nervous system, including potential neuroprotective properties.[2]
The specific substitution pattern of a methyl group at the 3-position of the phenyl ring and a methylamine at the 3-position of the oxadiazole ring will undoubtedly modulate the biological activity of this particular molecule. Further screening and in vitro/in vivo studies are warranted to fully elucidate its therapeutic potential.
Conclusion
[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine is a molecule with significant potential, stemming from its 1,2,4-oxadiazole core. While experimental data on this specific compound is not yet widely available, this guide has provided a comprehensive framework for its understanding, based on predictive modeling and established chemical principles. The outlined synthesis and analytical workflows offer a clear path for its preparation and characterization. The predicted physicochemical properties suggest a favorable profile for drug development, and the known biological activities of related compounds highlight its therapeutic promise. It is our hope that this technical guide will serve as a valuable resource for researchers and contribute to the advancement of new and innovative therapies.
References
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Thoreauchem. (n.d.). [5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]-methylamine-946776-55-2. Retrieved from [Link]
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